molecular formula C21H16N4O4S B12942748 Benzenesulfonamide, 4-methyl-N-[2-(4-nitrophenyl)-4-quinazolinyl]- CAS No. 61335-57-7

Benzenesulfonamide, 4-methyl-N-[2-(4-nitrophenyl)-4-quinazolinyl]-

Cat. No.: B12942748
CAS No.: 61335-57-7
M. Wt: 420.4 g/mol
InChI Key: UEGWQQXRGUJBDE-UHFFFAOYSA-N
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Description

4-Methyl-N-(2-(4-nitrophenyl)quinazolin-4-yl)benzenesulfonamide is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(2-(4-nitrophenyl)quinazolin-4-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the condensation of anthranilic acid with formamide to form the quinazoline ring . Subsequent nitration and sulfonation reactions introduce the nitrophenyl and benzenesulfonamide groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis can be employed to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(2-(4-nitrophenyl)quinazolin-4-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the functional groups introduced .

Scientific Research Applications

4-Methyl-N-(2-(4-nitrophenyl)quinazolin-4-yl)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-N-(2-(4-nitrophenyl)quinazolin-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. The quinazoline core can inhibit certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling pathways . This inhibition can result in the suppression of cancer cell proliferation and the induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-N-(2-(4-nitrophenyl)quinazolin-4-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct biological activities. The presence of the nitrophenyl group enhances its potential as an antibacterial and anticancer agent, while the benzenesulfonamide group contributes to its solubility and stability .

Biological Activity

Benzenesulfonamide, 4-methyl-N-[2-(4-nitrophenyl)-4-quinazolinyl]- is a complex organic compound with significant biological activities, particularly in the fields of antibacterial, antifungal, and anticancer research. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C21H16N4O4SC_{21}H_{16}N_{4}O_{4}S and a molecular weight of approximately 396.44 g/mol. Its structure comprises a benzenesulfonamide group attached to a methyl group and a quinazoline moiety with a nitrophenyl substitution, which enhances its biological properties. The sulfonamide group is known for its role in various pharmacological activities, while the quinazoline structure is often associated with kinase inhibition, making this compound particularly interesting for cancer therapy.

Biological Activities

1. Antibacterial Activity
Benzenesulfonamide derivatives have shown promising antibacterial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 0.98 μg/mL against MRSA .

2. Antifungal Activity
The antifungal potential of benzenesulfonamide derivatives has also been explored. These compounds can inhibit fungal growth by disrupting cellular processes, although specific data regarding this compound's antifungal efficacy remains limited compared to its antibacterial and anticancer activities.

3. Anticancer Activity
The quinazoline component is particularly notable for its anticancer properties. It has been linked to the inhibition of specific kinases involved in tumor growth and proliferation. Studies have demonstrated that modifications on the quinazoline ring can significantly alter binding interactions with kinases, enhancing therapeutic efficacy against cancer cells . Notably, analogs of this compound have shown preferential suppression of rapidly dividing cancer cell lines, such as A549 lung cancer cells .

Synthesis

The synthesis of benzenesulfonamide, 4-methyl-N-[2-(4-nitrophenyl)-4-quinazolinyl]- typically involves multi-step organic reactions that allow for precise control over substitution patterns. Common methods include:

  • Electrophilic Aromatic Substitution : This reaction introduces substituents onto the aromatic ring.
  • Nucleophilic Attack : The sulfonamide nitrogen can undergo nucleophilic attack leading to various derivatives.
  • Reduction Reactions : The nitro group can be reduced to form amine derivatives which may enhance biological activity.

Interaction Studies

Interaction studies involving benzenesulfonamide derivatives often assess their binding affinities to various biological targets such as enzymes and receptors. Techniques like molecular docking simulations and biochemical assays are employed to evaluate how effectively these compounds inhibit target proteins. For instance, certain structural modifications have been shown to enhance binding interactions with kinases, thereby influencing their therapeutic efficacy in cancer treatment .

Comparative Analysis

To better understand the unique features of benzenesulfonamide, 4-methyl-N-[2-(4-nitrophenyl)-4-quinazolinyl] compared to related compounds, the following table summarizes key characteristics:

Compound NameMolecular FormulaUnique Features
BenzenesulfonamideC₆H₇N₁O₂SBasic structure without additional substitutions
4-MethylbenzenesulfonamideC₇H₉N₁O₂SMethyl substitution on the benzene ring
4-NitrobenzenesulfonamideC₆H₆N₂O₄SNitro group directly on benzene
QuinazolineC₉H₆N₂Core structure without sulfonamide functionality
Benzenesulfonamide, 4-methyl-N-[2-(4-nitrophenyl)-4-quinazolinyl]- C₂₁H₁₆N₄O₄S Combination of sulfonamide and quinazoline functionalities enhancing biological activity

Case Studies

Several studies have highlighted the effectiveness of benzenesulfonamide derivatives in various biological contexts:

  • Anticancer Efficacy : A study demonstrated that analogs of this compound exhibited significant antiproliferative activities against multiple cancer cell lines, underscoring its potential as a therapeutic agent in oncology .
  • Antimicrobial Action : Another investigation focused on the antimicrobial properties revealed that certain derivatives could effectively inhibit biofilm formation by pathogenic bacteria like Staphylococcus aureus and Mycobacterium smegmatis, suggesting their utility in treating infections associated with biofilm-related resistance .

Properties

CAS No.

61335-57-7

Molecular Formula

C21H16N4O4S

Molecular Weight

420.4 g/mol

IUPAC Name

4-methyl-N-[2-(4-nitrophenyl)quinazolin-4-yl]benzenesulfonamide

InChI

InChI=1S/C21H16N4O4S/c1-14-6-12-17(13-7-14)30(28,29)24-21-18-4-2-3-5-19(18)22-20(23-21)15-8-10-16(11-9-15)25(26)27/h2-13H,1H3,(H,22,23,24)

InChI Key

UEGWQQXRGUJBDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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